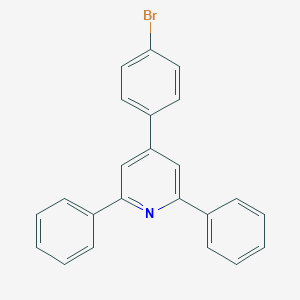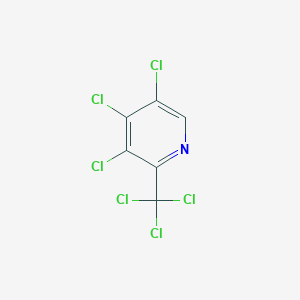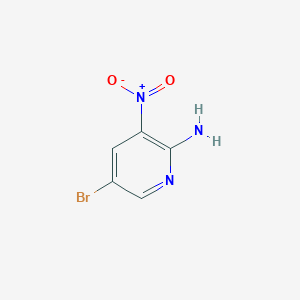![molecular formula C8H16N2O3 B172338 [2-(Piperazin-1-yl)ethoxy]acetic acid CAS No. 197969-01-0](/img/structure/B172338.png)
[2-(Piperazin-1-yl)ethoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Piperazin-1-yl)ethoxy]acetic acid, also known as PEAA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. PEAA is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have anxiolytic and anticonvulsant effects in animal models. In
Mécanisme D'action
[2-(Piperazin-1-yl)ethoxy]acetic acid is believed to exert its therapeutic effects through its interaction with the GABA system. GABA is the primary inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic transmission have been shown to have anxiolytic and anticonvulsant effects. [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to enhance GABAergic transmission by increasing GABA release and decreasing GABA reuptake. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of GABA receptors, further enhancing its effects.
Effets Biochimiques Et Physiologiques
[2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the GABA system, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of glutamate receptors, which are involved in excitatory neurotransmission. [2-(Piperazin-1-yl)ethoxy]acetic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(Piperazin-1-yl)ethoxy]acetic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. Additionally, it has been shown to have consistent effects across different animal models and experimental conditions. However, there are also limitations to its use. [2-(Piperazin-1-yl)ethoxy]acetic acid has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, the mechanisms underlying its therapeutic effects are not fully understood, which may limit its potential use in the clinic.
Orientations Futures
There are several future directions for research on [2-(Piperazin-1-yl)ethoxy]acetic acid. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Further studies are needed to determine its neuroprotective properties and to identify the mechanisms underlying its effects. Additionally, studies are needed to explore the potential use of [2-(Piperazin-1-yl)ethoxy]acetic acid in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
[2-(Piperazin-1-yl)ethoxy]acetic acid can be synthesized through a multistep process starting with the reaction of ethylene oxide with piperazine to form 1-(2-hydroxyethoxy)piperazine. This intermediate is then reacted with chloroacetic acid to form [2-(Piperazin-1-yl)ethoxy]acetic acid. The synthesis of [2-(Piperazin-1-yl)ethoxy]acetic acid has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
[2-(Piperazin-1-yl)ethoxy]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that [2-(Piperazin-1-yl)ethoxy]acetic acid has anxiolytic and anticonvulsant effects, suggesting its potential use in the treatment of anxiety disorders and epilepsy. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have neuroprotective properties in animal models of Parkinson's disease and traumatic brain injury.
Propriétés
Numéro CAS |
197969-01-0 |
|---|---|
Nom du produit |
[2-(Piperazin-1-yl)ethoxy]acetic acid |
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
Clé InChI |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
SMILES canonique |
C1CN(CCN1)CCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




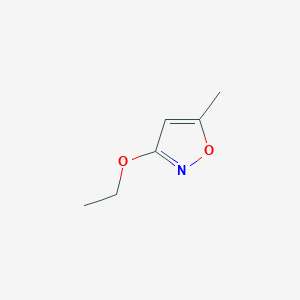

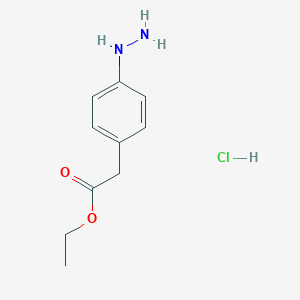

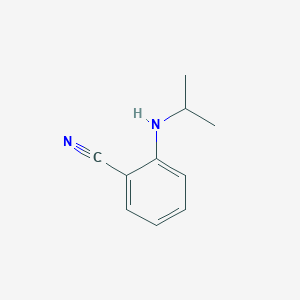

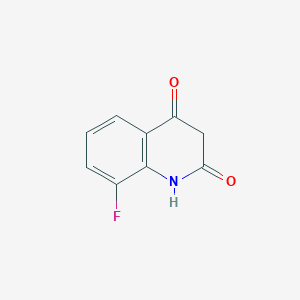
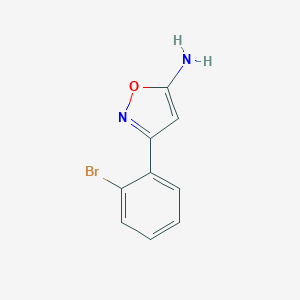
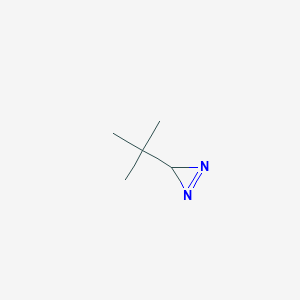
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
